molecular formula C12H11NO2 B2889129 4-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 856256-71-8

4-benzyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2889129
CAS RN: 856256-71-8
M. Wt: 201.225
InChI Key: SKCSDKFUORAQCT-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid . Pyrrole-2-carboxylic acid is an organic compound with the formula HNC4H3CO2H. It is one of two monocarboxylic acids of pyrrole . It is a white solid that arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .


Molecular Structure Analysis

The molecular structure of pyrrole-2-carboxylic acid, a related compound, is HNC4H3CO2H . It consists of a pyrrole ring with a carboxylic acid group attached .


Physical And Chemical Properties Analysis

Pyrrole-2-carboxylic acid, a related compound, is a white solid . Its molecular weight is 111.0987 .

Scientific Research Applications

Pharmaceuticals: Antidiabetic Agents

PCA derivatives have been identified in the structure of pyrraline, a marker for diabetes, suggesting their role in the development of antidiabetic drugs . The Py-2-C skeleton, which is part of PCA, is crucial in the formation of advanced glycation end products (AGEs) involved in diabetes pathology .

Biopolymer Synthesis: Cellulose and Chitin Conversion

Research has shown that PCA can be synthesized from cellulose- and chitin-based feedstocks, indicating its potential application in the conversion of these biopolymers into valuable chemicals . This could lead to the development of sustainable materials and chemicals.

Medicinal Chemistry: Cholecystokinin Antagonists

PCA has been employed in the synthesis of cholecystokinin antagonists, which are compounds that can modulate the digestive system and potentially treat related disorders .

Cardiovascular Drugs: Benzopyran Antihypertensives

The synthesis of benzopyran antihypertensive drugs also utilizes PCA. These drugs are important in the management of high blood pressure and cardiovascular diseases .

Neurology: Azepinediones

PCA is used in the creation of azepinediones, which have applications in neurological research and could contribute to treatments for neurodegenerative diseases .

Agriculture: Fungicides

The pyrrole subunit, a component of PCA, is found in compounds with fungicidal properties. This application is significant for protecting crops from fungal diseases .

Antibiotics Development

PCA-related structures are present in antibiotics, highlighting its importance in the fight against bacterial infections .

Anti-inflammatory and Antitumor Agents

Compounds containing the pyrrole moiety, such as PCA, are used in the development of anti-inflammatory drugs and antitumor agents, which are critical in the treatment of cancer and inflammatory diseases .

Safety and Hazards

Pyrrole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Benzyl-1H-pyrrole-2-carboxylic acid could potentially be used in proteomics research applications . Additionally, pyrrole derivatives are important bio-molecules with significant roles in human metabolism and are also preferred synthons in macromolecular chemistry . They have large applicability in medicinal chemistry and materials science , suggesting potential future directions for 4-benzyl-1H-pyrrole-2-carboxylic acid.

properties

IUPAC Name

4-benzyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSDKFUORAQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1H-pyrrole-2-carboxylic acid

Synthesis routes and methods

Procedure details

4-Benzoylpyrrole-2-carboxylic acid (1.5 g.) was combined with 10 ml. of ethylene glycol, 4 ml. of hydrazine (97%) and 4 g. of potassium hydroxide, and heated for 2 hours in an oil bath maintained at 140°-143° C. The reaction mixture was poured into approximately 100 ml. of ice and water, acidified with conc. hydrochloric acid, and product (375 mg.) recovered by filtration. Recrystallization from ether/hexane afforded purified 4-benzoylpyrrole-2-carboxylic acid (200 mg., m.p. 183°-185° C.).
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